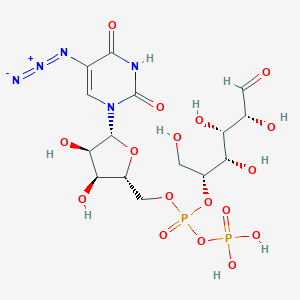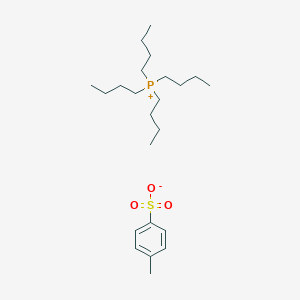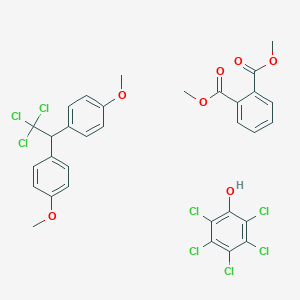
Diisopropylphosphoramidite de bis(2-(triméthylsilyl)éthyl)
Vue d'ensemble
Description
Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite: is a chemical compound with the molecular formula C16H40NO2PSi2 and a molecular weight of 365.64 g/mol . It is commonly used in organic synthesis, particularly in the preparation of oligonucleotides. The compound is known for its role as a phosphitylation agent, which is crucial in the synthesis of DNA and RNA sequences.
Applications De Recherche Scientifique
Chemistry:
Oligonucleotide Synthesis: Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite is widely used in the synthesis of DNA and RNA sequences. It acts as a phosphitylation agent, facilitating the formation of phosphodiester bonds.
Biology:
Gene Synthesis: The compound is essential in the synthesis of genes and other genetic materials used in research and biotechnology.
Medicine:
Drug Development: It is used in the development of nucleic acid-based therapeutics, including antisense oligonucleotides and small interfering RNAs (siRNAs).
Industry:
Biotechnology: The compound is used in various biotechnological applications, including the production of synthetic genes and genetic engineering.
Mécanisme D'action
Target of Action
Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite, also known as iPr2N-P-(OTSE)2, is primarily used as a phosphitylation agent . Its primary targets are the hydroxyl groups present in the nucleosides during the synthesis of oligonucleotides .
Mode of Action
The compound interacts with its targets (hydroxyl groups) through a process known as phosphitylation . This process involves the replacement of a hydrogen atom in the hydroxyl group with a phosphityl group, leading to the formation of a phosphite ester .
Biochemical Pathways
The phosphitylation process is a crucial step in the synthesis of oligonucleotides . The addition of the phosphityl group facilitates the formation of the phosphodiester bonds that link the nucleotides together in the oligonucleotide chain .
Result of Action
The result of the action of iPr2N-P-(OTSE)2 is the successful synthesis of oligonucleotides . These oligonucleotides can be used for various purposes, including research, therapeutic applications, and as tools in genetic engineering .
Action Environment
The action of iPr2N-P-(OTSE)2 is influenced by various environmental factors. For instance, the compound is typically stored at a temperature of 2-8°C to maintain its stability . Furthermore, the phosphitylation reaction is usually carried out under anhydrous conditions to prevent hydrolysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite typically involves the reaction of diisopropylamine with a chlorophosphite derivative. The process can be summarized as follows:
Starting Materials: Diisopropylamine and a chlorophosphite derivative.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
Procedure: The diisopropylamine is added to the chlorophosphite derivative under controlled temperature conditions, typically around 0°C to room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials are handled using automated systems to ensure precision and safety.
Reactor Design: Specialized reactors equipped with temperature control and inert gas purging systems are used.
Purification: The product is purified using techniques such as distillation or chromatography to achieve the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite can undergo oxidation reactions to form phosphoramidate derivatives.
Substitution: The compound can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form phosphoric acid derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Reagents like iodine or tert-butyl hydroperoxide are used for oxidation reactions.
Substitution Reagents: Various nucleophiles, such as alcohols or amines, can be used for substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.
Major Products:
Phosphoramidate Derivatives: Formed through oxidation.
Substituted Phosphoramidites: Resulting from substitution reactions.
Phosphoric Acid Derivatives: Produced via hydrolysis.
Comparaison Avec Des Composés Similaires
- Bis(2-cyanoethyl) diisopropylphosphoramidite
- Bis(2-methoxyethyl) diisopropylphosphoramidite
- Bis(2-chloroethyl) diisopropylphosphoramidite
Comparison:
- Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite is unique due to its trimethylsilyl groups, which provide steric protection and enhance the stability of the compound during synthesis.
- Bis(2-cyanoethyl) diisopropylphosphoramidite is commonly used in similar applications but lacks the steric protection offered by the trimethylsilyl groups.
- Bis(2-methoxyethyl) diisopropylphosphoramidite offers different solubility properties, which can be advantageous in certain synthetic conditions.
- Bis(2-chloroethyl) diisopropylphosphoramidite is more reactive due to the presence of chloro groups, making it suitable for specific substitution reactions.
Propriétés
IUPAC Name |
N-[bis(2-trimethylsilylethoxy)phosphanyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H40NO2PSi2/c1-15(2)17(16(3)4)20(18-11-13-21(5,6)7)19-12-14-22(8,9)10/h15-16H,11-14H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVPTNNSVPPRRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCC[Si](C)(C)C)OCC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40NO2PSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471952 | |
| Record name | Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121373-20-4 | |
| Record name | Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














